2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
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Overview
Description
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride is a chemical compound with the molecular formula C11H15F2N·HCl. It is known for its unique spiro structure, which includes a nonane ring system with two fluorine atoms and an ethynyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets. The spiro structure may also contribute to its unique biological activity by providing a rigid and constrained framework.
Comparison with Similar Compounds
Similar Compounds
- 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine
- 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrobromide
Uniqueness
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride is unique due to the presence of both the ethynyl group and the spiro structure, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
2613383-95-0 |
---|---|
Molecular Formula |
C11H16ClF2N |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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